molecular formula C11H21ClN2O2 B1395170 N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236261-54-3

N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1395170
CAS RN: 1236261-54-3
M. Wt: 248.75 g/mol
InChI Key: DPVOKMNMKWDWGU-UHFFFAOYSA-N
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Description

“N-(Tetrahydro-2H-pyran-4-ylmethyl)-2-pyrrolidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 1220021-01-1. Its molecular weight is 262.78 . The IUPAC name for this compound is N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c15-12(11-1-5-13-6-2-11)14-9-10-3-7-16-8-4-10;/h10-11,13H,1-9H2,(H,14,15);1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Cholesterol Biosynthesis Inhibition

The compound plays a role in the inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Research by Roth et al. (1991) demonstrated that certain derivatives, including tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones, show substantial inhibitory potency, hinting at its potential use in treating hypercholesterolemia (Roth et al., 1991).

Cognitive Disorders Treatment

Verhoest et al. (2012) identified a derivative of this compound as a novel PDE9A inhibitor, showing promise in treating cognitive disorders. This inhibitor, PF-04447943, has proceeded to clinical trials, indicating its potential effectiveness in diseases with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Antimicrobial Activity

Zhuravel et al. (2005) explored derivatives of tetrahydro-2H-pyran compounds for their antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Zhuravel et al., 2005).

Polymer Research

In the field of polymer research, Han et al. (1992) utilized dihydropyran-containing nucleic acid bases in copolymer synthesis. These copolymers, which include tetrahydro-2H-pyran derivatives, have potential applications in biotechnology and materials science (Han et al., 1992).

Calcium Channel Antagonist Activity

Shahrisa et al. (2011) synthesized tetrahydro-2H-pyran compounds as calcium channel antagonists. These compounds demonstrated moderate to weak effects on calcium channels, highlighting their potential in cardiovascular drug development (Shahrisa et al., 2011).

Anticancer Activity

Rao et al. (2018) synthesized derivatives of tetrahydrothieno-pyridine, a structure related to tetrahydro-2H-pyran, and evaluated their anticancer activities. The study provides insights into the potential use of these compounds in cancer therapy (Rao et al., 2018).

Safety and Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(oxan-4-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c14-11(10-2-1-5-12-10)13-8-9-3-6-15-7-4-9;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVOKMNMKWDWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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